Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride
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Overview
Description
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a furan ring substituted with methyl groups and a piperazine-1-sulfonyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the piperazine-1-sulfonyl moiety: This step involves the sulfonylation of piperazine with a suitable sulfonyl chloride, followed by coupling with the furan ring.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The methyl groups and the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Furanones, sulfoxides, and sulfones.
Reduction: Thiol derivatives and reduced piperazine compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine-1-sulfonyl moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The furan ring and methyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate: The free base form of the compound without the hydrochloride salt.
2,5-Dimethylfuran-3-carboxylate derivatives: Compounds with similar furan ring structures but different substituents.
Piperazine-1-sulfonyl derivatives: Compounds with the piperazine-1-sulfonyl moiety but different core structures.
Uniqueness
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the piperazine-1-sulfonyl moiety allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19ClN2O5S |
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Molecular Weight |
338.81 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-4-piperazin-1-ylsulfonylfuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H18N2O5S.ClH/c1-8-10(12(15)18-3)11(9(2)19-8)20(16,17)14-6-4-13-5-7-14;/h13H,4-7H2,1-3H3;1H |
InChI Key |
VWZPUCKTLQAIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N2CCNCC2)C(=O)OC.Cl |
Origin of Product |
United States |
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